5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole
Description
5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a chlorine atom at position 5 and a (3-methylbutyl)sulfanyl group at position 3. The 1,2,4-thiadiazole scaffold is renowned for its versatility in medicinal and agrochemical applications due to its electron-deficient nature, enabling diverse reactivity and interactions with biological targets .
Properties
IUPAC Name |
5-chloro-3-(3-methylbutylsulfanyl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2S2/c1-5(2)3-4-11-7-9-6(8)12-10-7/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCPZPUBCYOLSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NSC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole typically involves the reaction of appropriate thiols with chlorinated thiadiazole precursors. One common method includes the reaction of 5-chloro-1,2,4-thiadiazole with 3-methylbutyl mercaptan under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine atom or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The medicinal applications of 5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole are primarily focused on its antimicrobial , antifungal , and anticancer properties.
Antimicrobial and Antifungal Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds similar to this compound have shown efficacy against bacterial strains such as E. coli and S. aureus, as well as fungal strains like Candida albicans . The presence of the thiol group in the compound enhances its interaction with biological targets, potentially increasing its antimicrobial effectiveness.
Anticancer Activity
Several studies have demonstrated the anticancer potential of thiadiazole derivatives. Molecular docking studies suggest that this compound can effectively bind to protein targets involved in cancer progression . In vitro assays have shown that similar compounds exhibit significant activity against various cancer cell lines, indicating a promising avenue for further research into their use as anticancer agents .
Agricultural Applications
In agriculture, this compound is being explored for its potential use as a pesticide or herbicide . Thiadiazole derivatives are known to possess herbicidal properties that can help in managing crop diseases caused by various pathogens . The compound's reactivity allows it to be modified for enhanced efficacy in agricultural applications.
Materials Science
The compound is also investigated for its potential applications in materials science . Its unique electronic properties make it suitable for developing new materials with specific optical characteristics. Research into thiadiazole derivatives has indicated possible uses in organic electronics and photonic devices due to their ability to form stable films and interfaces .
Summary Table of Applications
| Application Area | Specific Uses | Biological Activity |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against bacteria and fungi |
| Anticancer agents | Significant activity against cancer cell lines | |
| Agriculture | Pesticides and herbicides | Management of crop diseases |
| Materials Science | Development of electronic materials | Unique electronic and optical properties |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiadiazole derivatives against Xanthomonas oryzae and Fusarium graminearum. The results indicated that some derivatives exhibited notable inhibition rates compared to traditional bactericides .
Case Study 2: Anticancer Activity
In vitro studies on compounds structurally similar to this compound revealed significant cytotoxic effects against breast cancer cell lines. The IC50 values were lower than those of standard chemotherapeutic agents like cisplatin .
Mechanism of Action
The mechanism of action of 5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Positions 3 and 5
Chlorine vs. Cyanophenyl Groups
- 5-(3-Cyanophenyl)-3-(4-cyanophenyl)-1,2,4-thiadiazole (): This compound replaces chlorine with aromatic cyanophenyl groups. Its high melting point (>250°C) contrasts with the likely lower melting range of the target compound due to the latter’s flexible alkyl chain .
- 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole (): The chloromethyl group at position 3 introduces higher reactivity, likely acting as an alkylating agent. This contrasts with the target compound’s sulfanyl group, which may undergo thiol-disulfide exchange reactions .
Sulfanyl Chain Modifications
Aromatic vs. Aliphatic Substituents
- Such aromatic derivatives may exhibit improved binding to enzymes like HDAC8 .
- 5-Chloro-3-(trifluoromethylphenyl)-1,2,4-thiadiazole (): Trifluoromethyl groups are strongly electron-withdrawing, altering the thiadiazole’s electronic profile and enhancing metabolic stability compared to alkylsulfanyl groups .
Isomeric Comparisons
- 1,3,4-Thiadiazole Derivatives (): While the target compound is a 1,2,4-thiadiazole, 1,3,4-isomers (e.g., N-(substituted-1,3,4-thiadiazole)-2-chloroacetamides) show distinct bioactivity profiles. For instance, 1,3,4-thiadiazoles often exhibit superior antifungal activity due to altered ring strain and dipole moments .
Protein Thiol Modification
The target compound’s 3-methylbutylsulfanyl group may facilitate thiol-disulfide exchange with cysteine residues in enzymes like HDAC8, similar to 3-chloro-5-sulfanyl-1,2,4-thiadiazoles studied in . Kinetic studies show that sulfanyl substituents act as leaving groups, enabling covalent modification of active-site thiols .
Antimicrobial and Anticancer Potential
- Antimicrobial Activity: Compounds like 5-cyano-3-(indol-3-yl)-1,2,4-thiadiazoles () exhibit weak activity against Helicobacter pylori, suggesting that electron-withdrawing groups (e.g., cyano) may reduce efficacy compared to lipophilic alkylsulfanyl chains .
- Anticancer Activity : 1,2,4-Thiadiazole-triazole hybrids () demonstrate anti-EGFR kinase activity, highlighting the scaffold’s adaptability. The target compound’s chloro and sulfanyl groups may synergize to inhibit cancer-associated enzymes .
Biological Activity
5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, along with its mechanisms of action and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the chloro group and the sulfanyl substituent contributes significantly to its biological activity.
The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to reduced cellular proliferation in cancer cells.
- Receptor Modulation : It may modulate receptor functions that are critical for cell signaling, affecting processes such as apoptosis and cell cycle regulation.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 50 to 100 µg/mL depending on the specific derivative tested .
Antifungal Activity
Thiadiazole derivatives have also been evaluated for their antifungal properties:
- Fungal Inhibition : Compounds have demonstrated activity against Candida albicans with zones of inhibition ranging from 15 mm to 20 mm at concentrations around 500 µg/disk . This suggests potential applications in treating fungal infections.
Anticancer Activity
The anticancer potential of thiadiazoles is particularly noteworthy:
- Cell Line Studies : In studies involving various cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), compounds similar to this compound exhibited IC50 values ranging from 10 µM to 20 µM . These findings indicate a promising avenue for therapeutic development.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound in comparison with other thiadiazole derivatives, a summary table is provided below:
| Compound Name | Antimicrobial Activity | Antifungal Activity | Anticancer Activity |
|---|---|---|---|
| This compound | MIC: 50–100 µg/mL | Zone of inhibition: 15–20 mm | IC50: 10–20 µM |
| 5-Chloro-1,2,4-thiadiazole | MIC: 30–80 µg/mL | Moderate activity against C. albicans | IC50: 15–25 µM |
| Other Thiadiazoles | Varies widely; generally lower than above | Varies; some >20 mm inhibition | IC50 >20 µM |
Case Studies
A notable study highlighted the effectiveness of a derivative similar to this compound in inhibiting the growth of human leukemia cells (HL60) with an IC50 value of approximately 12 µM. This suggests that modifications in the thiadiazole structure can enhance biological activity significantly .
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/THF | Maximizes solubility of intermediates |
| Catalyst | K₂CO₃ | Accelerates thiolate formation |
| Reaction Time | 6–8 hrs | Minimizes decomposition |
Advanced: How can regioselectivity challenges in thiadiazole functionalization be addressed during synthesis?
Answer:
Regioselectivity issues arise during substitution at the 3-position due to steric hindrance from the 3-methylbutyl group. Strategies include:
- Directed Metalation : Use of LDA (lithium diisopropylamide) to deprotonate specific positions, followed by quenching with electrophiles .
- Microwave-Assisted Synthesis : Enhances kinetic control, favoring desired regioisomers (e.g., 80% yield under 100°C, 30 min) .
- Computational Modeling : DFT calculations predict reactive sites, guiding substituent placement .
Case Study : reports isomerization of 1,2,4-thiadiazole to 1,3,4-thiadiazole under prolonged heating, resolved by shorter reaction times and lower temperatures .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., 3-methylbutyl δ 0.8–1.6 ppm; thiadiazole C-5 δ 160–165 ppm) .
- LC-MS : Confirms molecular weight (calc. 233.7 g/mol) and detects impurities .
- X-ray Crystallography : Resolves crystal packing and stereochemical ambiguities .
Data Interpretation Tip : Compare with PubChem entries (CID 332610) for spectral validation .
Advanced: How can stability studies under varying pH and temperature conditions inform storage protocols?
Answer:
- pH Stability : The compound degrades in alkaline conditions (pH > 10) via thiadiazole ring opening. Store in neutral buffers (pH 6–8) .
- Thermal Stability : Decomposes above 150°C; DSC/TGA analysis recommends storage at 4°C in amber vials to prevent photodegradation .
- Hydrolytic Resistance : Perform accelerated aging studies (40°C/75% RH for 6 months) to simulate long-term stability .
Basic: What in vitro assays are suitable for evaluating antimicrobial activity?
Answer:
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains using broth microdilution (CLSI guidelines) .
- Time-Kill Curves : Assess bactericidal kinetics at 2× MIC over 24 hrs .
- Cytotoxicity Screening : Parallel testing on mammalian cell lines (e.g., HEK293) ensures selectivity .
Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy?
Answer:
- Metabolic Profiling : Use LC-MS/MS to identify rapid hepatic clearance (e.g., cytochrome P450-mediated oxidation) .
- Formulation Adjustments : Encapsulate in liposomes or PEGylate to enhance bioavailability .
- PK/PD Modeling : Correlate plasma concentration-time profiles with efficacy in murine infection models .
Example : notes that erlotinib-thiadiazole hybrids showed poor in vivo activity despite strong in vitro cytostatic effects, attributed to poor tissue penetration .
Basic: What structural features correlate with bioactivity in thiadiazole derivatives?
Answer:
- Electron-Withdrawing Groups : Chlorine at C-5 enhances electrophilicity, improving enzyme inhibition (e.g., HDACs) .
- Alkylsulfanyl Chains : Longer chains (e.g., 3-methylbutyl) increase lipophilicity, enhancing membrane permeability .
- Heterocyclic Fusion : Triazolo-thiadiazole hybrids show dual activity (antimicrobial + anticancer) .
Q. SAR Table :
| Substituent | Position | Bioactivity Trend |
|---|---|---|
| Cl | C-5 | ↑ Enzyme inhibition |
| 3-methylbutyl | C-3 | ↑ Lipophilicity |
| NH₂ | C-4 | ↑ Solubility |
Advanced: What mechanistic insights explain its inhibitory effects on cancer cell proliferation?
Answer:
- Kinase Inhibition : Competes with ATP in binding pockets of EGFR or VEGFR2 (IC₅₀ ~2.5 µM) .
- ROS Induction : Generates oxidative stress in HepG2 cells, triggering apoptosis (confirmed via flow cytometry) .
- Epigenetic Modulation : Inhibits histone deacetylases (HDACs), altering gene expression (e.g., p21 upregulation) .
Contradiction Note : reports erlotinib hybrids lacking activity in some lines (e.g., A2058), suggesting target heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
